5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine typically involves chemical reactions that introduce the bromine and chlorine atoms into the thiazole and thiophene rings, respectively . One common method involves the bromination of 4-(4-chlorothiophen-2-yl)thiazol-2-amine under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the sulfur and nitrogen atoms.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
Major Products: The major products formed depend on the specific reactions and conditions used.
Scientific Research Applications
5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific context of its use and the biological system involved .
Comparison with Similar Compounds
5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine can be compared with other similar compounds, such as:
4-(4-Chlorothiophen-2-yl)-2-thiazolamine: Similar structure but lacks the bromine atom.
5-Bromo-2-thiazolamine: Similar structure but lacks the chlorothiophenyl group.
4,4’-bis(4-chlorothiophen-2-yl)-[5,5’-bithiazole]-2,2’-diamine: More complex structure with additional thiazole rings.
These comparisons highlight the unique combination of bromine and chlorine atoms in this compound, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S2/c8-6-5(11-7(10)13-6)4-1-3(9)2-12-4/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDIDWDEBBDFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C2=C(SC(=N2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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